3-Fluoro-D-phenylalanine is a fluorinated derivative of the amino acid phenylalanine, where a fluorine atom is substituted at the meta position of the phenyl ring. This compound is notable for its applications in medicinal chemistry and biochemistry, particularly in the development of radiolabeled tracers for positron emission tomography (PET) imaging. The presence of fluorine enhances the compound's properties, making it a valuable tool in cancer diagnostics and research.
3-Fluoro-D-phenylalanine is classified as a non-natural amino acid. It is synthesized from naturally occurring phenylalanine through various chemical methods. The compound is often sourced from chemical suppliers specializing in amino acids and derivatives, such as Thermo Scientific and Chem-Impex . Its unique structure allows it to participate in biochemical processes differently than its non-fluorinated counterparts.
The synthesis of 3-Fluoro-D-phenylalanine can be accomplished through several methods, primarily involving fluorination reactions. One common approach includes:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to maximize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purify the final product .
The molecular formula for 3-Fluoro-D-phenylalanine is CHFNO, with a molecular weight of approximately 169.18 g/mol. The structure features:
The compound's three-dimensional structure can be visualized using molecular modeling software, which reveals the spatial orientation of the fluorine atom relative to other functional groups.
3-Fluoro-D-phenylalanine participates in various chemical reactions typical for amino acids, including:
Reactions involving this compound often require specific reagents to facilitate the introduction or modification of functional groups while preserving the integrity of the fluorinated structure .
The mechanism by which 3-Fluoro-D-phenylalanine exerts its effects in biological systems primarily revolves around its role as a substrate for various transporters and enzymes involved in amino acid metabolism. Its incorporation into proteins can affect their structure and function due to steric hindrance introduced by the fluorine atom.
Studies have shown that fluorinated amino acids can alter metabolic pathways, potentially leading to enhanced uptake by tumor cells compared to their non-fluorinated counterparts .
Relevant data regarding its optical activity indicates that 3-Fluoro-D-phenylalanine exhibits specific rotation values consistent with its chiral nature .
3-Fluoro-D-phenylalanine finds applications in several scientific fields:
Engineered enzymes have transformed the asymmetric synthesis of non-canonical D-amino acids, providing atom-economical routes to 3-Fluoro-D-phenylalanine with exceptional stereoselectivity. D-amino acid dehydrogenases (DAADHs) serve as the cornerstone of these biocatalytic systems, enabling the reductive amination of prochiral α-keto acids using ammonia and cofactor-recycling systems. Initial breakthroughs utilized engineered Corynebacterium glutamicum DAPDH (CgDAADH), where saturation mutagenesis at residues R195, T169, and H244—critical for substrate binding—yielded variant Q150L/D154G/T169I/R195M/H244N. This mutant exhibited expanded substrate tolerance toward aromatic keto acids, including 3-fluorophenylpyruvate, while losing activity toward the native substrate meso-2,6-diaminopimelic acid. Structural analysis revealed that the T169I and R195M mutations created a hydrophobic pocket accommodating the fluorinated aromatic ring, while W144 provided π-stacking interactions that favored meta- and para-substituted substrates over ortho-analogues [2].
Table 1: Engineered DAADHs for 3-Fluoro-D-phenylalanine Synthesis
Enzyme Variant | Source Organism | Key Mutations | kcat/KM (M-1s-1) | Thermal Stability |
---|---|---|---|---|
CgDAADH | C. glutamicum | Q150L/D154G/T169I/R195M/H244N | 2.1 × 10³ (phenylpyruvate) | ≤48°C |
UtDAADH D94A | U. thermosphaericus | D94A | 1.8 × 10⁴ (phenylpyruvate) | ≤60°C |
UtDAADH D94A/Y224F | U. thermosphaericus | D94A/Y224F | 1.7 × 10⁴ (phenylpyruvate) | ≤62°C |
Thermostability limitations of CgDAADH prompted the development of UtDAADH from the thermophile Ureibacillus thermosphaericus. The D94A variant demonstrated an 8.5-fold enhancement in catalytic efficiency (kcat/KM) toward phenylpyruvate compared to wild-type, attributed to optimized domain closure dynamics in the cofactor-bound state (PDB: 5GZ6). When applied to 3-fluorophenylpyruvate, UtDAADH D94A achieved >99% ee and 90% yield in preparative-scale reactions using glucose dehydrogenase (GDH) for NADPH regeneration [2].
Complementary deracemization cascades overcome the 50% yield limitation of kinetic resolution. A notable system couples L-amino acid deaminase (LAAD) from Proteus mirabilis with an engineered D-amino acid transaminase (DAT) from Bacillus sp. YM-1 (T242G variant). In this pathway, LAAD selectively converts L-3-fluorophenylalanine to 3-fluorophenylpyruvate, leaving the D-enantiomer untouched. The keto acid intermediate undergoes stereoselective transamination by DAT using D-glutamate as the amino donor, dynamically deracemizing the mixture toward enantiopure D-product. This cascade yielded 76.9 mg of 3-Fluoro-D-phenylalanine from racemic starting material with >99% ee and 84% isolated yield [8].
Solid-phase peptide synthesis (SPPS) enables the precise incorporation of 3-Fluoro-D-phenylalanine into complex peptide architectures, leveraging fluorinated building blocks with orthogonal protecting groups. The 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) strategies dominate this field, each offering distinct advantages in stability and deprotection kinetics for fluorinated residues.
Fmoc-3-Fluoro-D-phenylalanine (Fmoc-D-Phe(3-F)-OH, CAS 198545-72-1) exhibits optimal characteristics for automated SPPS:
Table 2: Protected Derivatives for Peptide Synthesis
Derivative | CAS Number | Molecular Weight (g/mol) | Protecting Group | Melting Point (°C) | Optical Rotation ([α]D) |
---|---|---|---|---|---|
Fmoc-3-Fluoro-D-phenylalanine | 198545-72-1 | 405.4 | Fmoc | 150–160 | +43.5 ± 3.5° (c=1, DMF) |
Boc-3-Fluoro-D-phenylalanine | 114873-11-9 | 283.2 | Boc | 75–80 | -22 ± 2° (c=1, EtOH) |
Cbz-3-Fluoro-D-phenylalanine* | Not Provided | 287.3 | Cbz | 185–190 (dec.) | -25.1° (c=1, acetic acid) |
*Synthesized via enzymatic resolution [5]
The Boc-protected counterpart (Boc-D-Phe(3-F)-OH, CAS 114873-11-9) offers complementary properties:
Strategic incorporation of 3-Fluoro-D-phenylalanine profoundly impacts peptide bioactivity. In melanocortin-4 receptor agonists, replacing D-phenylalanine with its meta-fluorinated analogue increased binding affinity by 15-fold due to enhanced hydrophobic interactions and altered dipole moments. Similarly, cyclic plasmin inhibitors incorporating this residue demonstrated >100-fold selectivity over related serine proteases, attributed to fluorine-induced conformational constraints that optimize active-site complementarity [2] [5].
Despite advances in asymmetric synthesis, resolution remains indispensable for accessing enantiopure 3-Fluoro-D-phenylalanine from racemic mixtures. Dynamic kinetic resolution (DKR) and enzymatic stereoinversion have emerged as high-yield alternatives to classical diastereomeric crystallization.
The subtilisin Carlsberg-mediated hydrolysis of N-benzyloxycarbonyl (Cbz) protected racemic 3-fluorophenylalanine esters exemplifies kinetic resolution efficiency. This protease selectively cleaves the L-ester (Cbz-L-Phe(3-F)-OR), yielding Cbz-L-Phe(3-F)-OH and leaving unreacted Cbz-D-Phe(3-F)-OR with >98% ee. Subsequent hydrogenolysis affords free 3-Fluoro-D-phenylalanine. The enantioselectivity (E-value >200) stems from differential binding in the S1 pocket, where the fluorine's electronegativity disrupts key hydrogen bonds in the L-enantiomer transition state [5].
Deracemization cascades achieve theoretical 100% yield by combining enantioselective oxidation with stereospecific reduction. A bifunctional microbial system expressing L-amino acid oxidase (LAAO) and D-amino acid dehydrogenase (DAADH) converts racemic 3-fluorophenylalanine to the D-enantiomer via a three-step pathway:
This self-contained system achieved 97% conversion and 99% ee in recombinant E. coli whole cells, outperforming chemical resolution routes by eliminating yield limitations [8].
Chiral auxiliary-mediated crystallization provides a chemical alternative without biocatalysts. Schöllkopf's bis-lactim ether methodology alkylates (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine with 3-fluorobenzyl bromide, yielding diastereomerically pure adducts after crystallization. Acidic hydrolysis then releases enantiopure 3-Fluoro-D-phenylalanine with >99% ee, leveraging the fluorine atom's inductive effects to enhance crystalline order [5] [7].
The fluorine atom's unique electronic properties—strong C-F bond stability combined with high electronegativity—demand tailored protection strategies during 3-Fluoro-D-phenylalanine incorporation into complex molecules. The interplay between fluorine-induced acidity modulation and chemoorthogonal deprotection dictates protecting group selection.
Boc protection (tert-butyloxycarbonyl) remains the gold standard for amino group protection due to:
Table 3: Protecting Group Performance in Fluorinated Systems
Protecting Group | Installation Conditions | Cleavage Conditions | Fluorine-Specific Advantages | Limitations |
---|---|---|---|---|
Boc | Boc₂O, H₂O, rt | TFA/DCM (1:1), 0°C, 1h | No oxazolidinone formation; Stable to F⁻ | May require scavengers for t-Bu⁺ |
Fmoc | Fmoc-OSu, Na₂CO₃, dioxane-H₂O | Piperidine/DMF (1:4), rt, 20m | Orthogonal to Boc; Visual monitoring | Base-sensitive side chains |
Cbz | Cbz-Cl, Na₂CO₃, dioxane-H₂O | H₂/Pd-C, MeOH, rt, 12h | Hydrogenolysis unaffected by aromatic F | Poisoning by sulfur impurities |
Alloc | Alloc-OSu, DIEA, DMF | Pd(PPh₃)₄, PhSiH₃, DCM | Orthogonal deprotection; No β-elimination | Sensitive to phosphine impurities |
The Fmoc group provides orthogonality for stepwise assembly but requires careful handling due to fluorine's impact on Fmoc deprotonation kinetics. The meta-fluorine lowers the α-proton acidity (pKₐ increased by ~0.5 units versus non-fluorinated D-phenylalanine), slowing piperidine-mediated deprotection. Optimization studies revealed that 20% 4-methylpiperidine in DMF achieves complete Fmoc removal within 5 minutes without epimerization, whereas standard 20% piperidine requires 15 minutes [3] [6].
For carboxylate protection, fluorous-tagged benzyl esters enable purification-free synthesis. Attachment of perfluorooctyl tags to 3-Fluoro-D-phenylalanine's C-terminus facilitates separation via fluorous solid-phase extraction (F-SPE) after peptide assembly. This approach capitalizes on fluorine-fluorine interactions without affecting the aromatic fluorine's properties, achieving >95% purity in antimicrobial peptidomimetics containing multiple fluorinated residues [4] [5].
Photolabile protecting groups (e.g., o-nitroveratryloxycarbonyl, Nvoc) enable light-directed deprotection in fluorinated peptide microarrays. The electron-withdrawing fluorine enhances Nvoc cleavage quantum yield by 40% at 365 nm versus non-fluorinated analogues, enabling high-resolution patterning for activity-based profiling of proteases targeting D-amino acid-containing substrates [7].
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